Domoic acid

Description

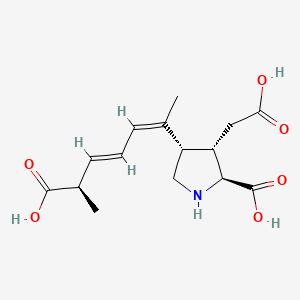

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S)-4-[(2Z,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4-/t9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFRNCSOCOPNDB-AOKDLOFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56711-43-4 (hydrochloride salt) | |

| Record name | Domoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20274180 | |

| Record name | L-Domoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Domoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water (8 mg/mL), Soluble in water, Soluble in dilute mineral acids and alkali hydroxide solutions. It is slightly soluble in methanol and ethanol and insoluble in petroleum ether and benzene., Soluble in dilute mineral acids, alkali hydroxide solutions, and methanol (0.6 mg/mL) | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 g/cu cm /Predicted/ | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystal needles, White solid | |

CAS No. |

14277-97-5 | |

| Record name | (-)-Domoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14277-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Domoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Domoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02525818H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Domoic Acid Biosynthesis Pathway in Pseudo-nitzschia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia, responsible for the human illness known as Amnesic Shellfish Poisoning (ASP).[1][2] Its bioaccumulation in the marine food web poses a significant threat to public health and coastal economies, driving decades of research into its origins.[3][4] This guide provides an in-depth exploration of the genetic and biochemical pathway for DA biosynthesis. The discovery of a four-gene cluster, termed the dab (this compound biosynthesis) genes, has been a landmark achievement, revealing a novel enzymatic cascade.[5] We will dissect this pathway step-by-step, from the precursor molecules to the final toxic product, explaining the function of the core enzymes: the N-prenyltransferase DabA, the cytochrome P450 DabD, and the kainoid synthase DabC.[5][6] This document synthesizes current knowledge, explains the causality behind key experimental discoveries, presents detailed methodologies for studying the pathway, and discusses the complex regulation of DA production by environmental and biotic factors.

Part 1: The this compound Enigma: Toxin and Producer

This compound: A Potent Glutamate Agonist

This compound is a non-proteinogenic amino acid, structurally similar to kainic acid and the neurotransmitter glutamate.[7][8] Its toxicity stems from its high affinity for ionotropic glutamate receptors in the central nervous system, particularly the AMPA and kainate receptors.[5][8] By acting as a potent agonist, DA causes excessive stimulation of these receptors, leading to an uncontrolled influx of calcium into neurons.[9] This excitotoxicity results in neuronal damage and death, manifesting in humans as gastrointestinal distress, confusion, disorientation, permanent short-term memory loss, seizures, and in severe cases, death.[9] The first identified outbreak in 1987 in Canada, linked to contaminated mussels, led to the coining of the term Amnesic Shellfish Poisoning (ASP).[9][10]

Pseudo-nitzschia: The Prolific Producer

The primary producers of this compound in the marine environment are diatoms belonging to the genus Pseudo-nitzschia.[1][9] This genus is globally distributed, and while over 50 species have been identified, at least 26 are confirmed to be toxigenic.[10][11] Pseudo-nitzschia species are known for forming extensive and harmful algal blooms (HABs), which can be triggered by a confluence of environmental factors.[3][5] A massive toxic bloom off the North American West Coast in 2015 highlighted the devastating ecological and economic impact of these events, causing widespread marine mammal deaths and forcing the closure of major fisheries.[5][12]

The Ecological Rationale for Toxin Production

The selective advantage conferred by DA production remains an area of active investigation. It is considered a secondary metabolite, meaning it is not directly involved in growth.[13] Evidence suggests DA may function as a defense compound against grazing copepods.[14] Another hypothesis posits that DA acts as a metal chelator, particularly for trace metals like iron and copper, which can be limiting in marine environments.[15] Understanding the ecological triggers and functions of DA is critical for predicting the toxicity of Pseudo-nitzschia blooms.

Part 2: The Core Biosynthetic Pathway: Unraveling the dab Gene Cluster

For years, the genetic basis of DA production was unknown. The breakthrough came from a logical experimental design: comparing the gene expression of Pseudo-nitzschia multiseries under conditions that induce high DA production (e.g., phosphate limitation) with conditions of low production.[3][5] This comparative transcriptomics approach identified a suite of genes that were significantly upregulated in correlation with toxin synthesis, leading directly to the discovery of a co-localized gene cluster.[5][16]

Architecture of the dab Gene Cluster

The core machinery for DA synthesis is encoded in a biosynthetic gene cluster (BGC).[5][16] This genomic arrangement, common for secondary metabolite production, ensures the coordinated expression of the necessary enzymes. The cluster contains four key genes annotated as dabA, dabB, dabC, and dabD.[6] This organization has been conserved across multiple DA-producing Pseudo-nitzschia species.[17]

}

Figure 1: The core enzymatic pathway for this compound biosynthesis in Pseudo-nitzschia.

Step-by-Step Enzymatic Synthesis

Biochemical investigation of the recombinant Dab enzymes has elucidated their specific roles in constructing the DA molecule.[5] The pathway begins with the condensation of two primary metabolites: L-glutamate, derived from the TCA cycle, and geranyl pyrophosphate (GPP), an isoprenoid intermediate.[14][18]

-

Step 1: DabA - The Initial Condensation. The first committed step is catalyzed by DabA, an N-prenyltransferase.[5][6] This enzyme facilitates the C-N bond formation between the amino group of L-glutamate and the C1 of GPP, creating the intermediate N-geranyl-L-glutamate (L-NGG).[6] This reaction is foundational, merging the amino acid and isoprenoid precursors.

-

Step 2: DabD - Oxidative Tailoring. The intermediate L-NGG is then acted upon by DabD, a cytochrome P450 enzyme.[5][6] DabD performs three successive oxidation reactions at the terminal methyl group of the geranyl chain (the 7'-methyl).[6] This crucial modification converts the methyl group into a carboxylic acid, yielding 7'-carboxy-L-NGG and installing a key functional group required for the subsequent cyclization.

-

Step 3: DabC - Forging the Pyrrolidine Ring. The linear, oxidized intermediate is now ready for cyclization. This is catalyzed by DabC, an α-ketoglutarate–dependent dioxygenase that functions as a kainoid synthase.[5][6] DabC orchestrates the formation of the characteristic pyrrolidine ring of the kainoid skeleton, producing the naturally occurring isomer, isothis compound A.[6]

-

The Final Isomerization: An Unresolved Step. The pathway elucidated by the core dab genes concludes with isothis compound A. However, the most abundant and well-known toxin is this compound. This indicates the existence of a final enzymatic step, catalyzed by a putative and as-yet uncharacterized isomerase, which converts isothis compound A into its more stable this compound form.[6] Identifying this final enzyme is a key area of future research.

-

The Role of DabB: The Remaining Mystery. While the dabB gene is conserved within the gene cluster, its protein product is annotated as a hypothetical protein, and in vitro assays have not yet revealed its function.[5][6] It may play a role in stabilizing the enzyme complex, trafficking intermediates, or perhaps catalyzing the final isomerization step, but its precise contribution to the pathway is currently unknown.

| Enzyme | Gene | Enzyme Class | Function in Pathway | Substrate(s) | Product |

| DabA | dabA | N-prenyltransferase | Catalyzes the initial condensation reaction. | L-Glutamate, Geranyl Pyrophosphate (GPP) | N-Geranyl-L-Glutamate (L-NGG) |

| DabD | dabD | Cytochrome P450 (CYP450) | Performs three successive oxidations on the geranyl tail. | L-NGG | 7'-Carboxy-L-NGG |

| DabC | dabC | α-KG–dependent dioxygenase (Kainoid Synthase) | Catalyzes the formation of the pyrrolidine ring. | 7'-Carboxy-L-NGG | Isothis compound A |

| DabB | dabB | Hypothetical Protein | Function currently unknown. | - | - |

| Putative Isomerase | Unknown | Isomerase | Believed to convert isothis compound A to this compound. | Isothis compound A | This compound |

Table 1: Summary of the enzymes and their functions in the this compound biosynthetic pathway.[5][6]

Part 3: Regulation and Environmental Modulation of Biosynthesis

The production of this compound is not constitutive; it is a highly regulated process influenced by a complex interplay of cellular physiology, environmental cues, and biotic interactions. The mere presence of Pseudo-nitzschia does not guarantee toxicity.[13]

Transcriptional Control

A foundational principle of DA regulation is that toxin production is directly linked to the expression of the dab gene cluster.[3] Studies of both lab cultures and natural blooms have demonstrated a strong correlation between the abundance of dab gene transcripts and the concentration of this compound.[3][19] This makes the dab genes powerful molecular markers for forecasting the toxicity of emerging Pseudo-nitzschia blooms.[19]

The Nutrient Limitation Paradigm: A Critical Re-evaluation

For decades, the prevailing paradigm was that DA production is a stress response, triggered when growth slows due to the limitation of macronutrients like phosphate (PO₄³⁻) or silicic acid [Si(OH)₄].[13] While increased cellular DA concentrations are often observed in stationary-phase, nutrient-limited cultures, recent, more nuanced studies challenge the simplicity of this model.[20][21] Controlled laboratory experiments with P. australis have shown that while cell-specific DA content may increase under nutrient limitation, the actual rate of DA production does not.[20][21] In fact, total DA production rates were found to be statistically higher during the nutrient-replete, exponential growth phase.[20] This suggests that the accumulation of DA in stationary-phase cells may be a result of reduced cell division and toxin dilution rather than an upregulation of the biosynthetic machinery itself.[21] This distinction is critical for accurately modeling and predicting toxic events in natural ecosystems.

Abiotic and Biotic Factors

A variety of other factors are known to modulate DA production:

-

Light and Temperature: Both light intensity and temperature are critical environmental variables that affect DA synthesis, though their effects can be species-specific.[1][15]

-

Ocean Acidification (pCO₂): Increased carbon dioxide levels, especially in combination with phosphate limitation, have been shown to enhance DA production in some culture experiments, raising concerns about the impact of climate change on bloom toxicity.[3][22]

-

Trace Metals: DA is a known metal chelator, and the availability of iron (Fe) and copper (Cu) can influence its production, although the precise mechanisms are still being unraveled.[15][23]

-

Associated Bacteria: There is compelling evidence that Pseudo-nitzschia does not act alone. Bacteria-free cultures of Pseudo-nitzschia are often unable to produce DA, and toxin production is restored when specific bacteria are re-introduced.[24] It is hypothesized that associated bacteria, such as those from the phylum Bacteroidetes, may provide a necessary precursor for DA synthesis or otherwise stimulate the pathway.[24] This symbiotic or metabolic relationship is a critical area of research.

Part 4: Methodologies for Studying this compound Biosynthesis

Investigating the DA pathway requires a multidisciplinary approach combining phytoplankton culturing, molecular biology, and analytical chemistry. The protocols described here are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Culturing Pseudo-nitzschia to Study Toxin Production

This protocol outlines a standard method for growing Pseudo-nitzschia in batch culture to compare DA production under nutrient-replete and nutrient-limited conditions.

1. Preparation of Media:

- Prepare f/2 marine media using 0.2 µm filtered, autoclaved seawater.

- Create two experimental media types:

- Nutrient-Replete (Control): Standard f/2 medium.

- Nutrient-Limited (Experimental): f/2 medium prepared without the nutrient to be tested (e.g., NaH₂PO₄ for phosphate limitation or Na₂SiO₃ for silicate limitation).

- Causality Check: Using a defined, artificial seawater base allows for absolute control over initial nutrient concentrations, while using natural seawater provides ecologically relevant trace elements. The choice depends on the experimental question.

2. Inoculation and Culture Growth:

- Inoculate triplicate flasks of each media type with an axenic, exponential-phase culture of Pseudo-nitzschia (e.g., P. multiseries or P. australis) to a starting density of ~1,000 cells/mL.

- Maintain cultures at a constant temperature (e.g., 18°C) under a defined light:dark cycle (e.g., 14:10 h) with a non-limiting light intensity (e.g., 100 µmol photons m⁻² s⁻¹).

- Self-Validation: Triplicate cultures are essential to assess variability and provide statistical power. An axenic (bacteria-free) starting culture is critical to distinguish the diatom's intrinsic capabilities from bacterial influences.

3. Monitoring and Sampling:

- Monitor cell density daily using a Sedgewick-Rafter counting chamber or flow cytometer.

- Collect samples every 1-2 days throughout the growth curve (exponential and stationary phases).

- For each sample, partition the volume for:

- Cell Counts: To monitor growth phase.

- Nutrient Analysis: To confirm nutrient depletion in the limited cultures.

- Particulate DA (pDA): Filter a known volume onto a GF/F filter and store at -80°C. This represents the intracellular toxin.

- Dissolved DA (dDA): Collect the filtrate and store at -20°C. This represents the extracellular toxin.

- RNA Extraction: Filter a known volume, immediately flash-freeze the filter in liquid nitrogen, and store at -80°C for subsequent gene expression analysis.

4. Toxin Analysis:

- Extract DA from filters (pDA) and analyze both pDA and dDA samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Self-Validation: Use a certified DA standard to create a calibration curve for accurate quantification.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }

Figure 2: Workflow for correlating dab gene expression with toxin production in culture.

Protocol 2: Gene Expression Analysis of dab Genes via RT-qPCR

This protocol quantifies the expression levels of the dab genes from RNA samples collected in Protocol 1.

1. RNA Extraction:

- Extract total RNA from frozen filters using a suitable kit (e.g., RNeasy Plant Mini Kit) or TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

- Self-Validation: Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN). High-quality RNA is essential for reliable results.

2. cDNA Synthesis:

- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

- Causality Check: Including a "No Reverse Transcriptase" (-RT) control for each sample is critical. Amplification in the -RT control during qPCR indicates genomic DNA contamination, invalidating the results for that sample.

3. Primer Design and Validation:

- Design qPCR primers specific to the target genes (dabA, dabC, dabD) and at least two stable reference (housekeeping) genes (e.g., histone H3, dynein).[25]

- Validate primer efficiency by running a standard curve with a serial dilution of pooled cDNA. An acceptable efficiency is 90-110%.

4. qPCR Reaction:

- Set up qPCR reactions in triplicate for each sample and primer pair using a SYBR Green-based master mix.

- Run on a real-time PCR cycler. Include a melt curve analysis at the end of the run.

- Self-Validation: The melt curve analysis must show a single, sharp peak for each primer pair, confirming the amplification of a single specific product.

5. Data Analysis:

- Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the geometric mean of the validated reference genes.

- Compare the normalized expression levels between nutrient-replete and nutrient-limited conditions.

Part 5: Broader Context and Future Directions

Evolutionary Insights from Other Algae

The discovery of DA biosynthesis is not limited to Pseudo-nitzschia. A highly similar gene cluster, termed rad, has been identified in the red alga Chondria armata, the organism from which DA was first isolated.[26][27] Furthermore, the benthic diatom Nitzschia navis-varingica possesses an expanded and reorganized dab gene cluster.[7][17] The presence of these homologous gene clusters in distantly related algal lineages (diatoms and red algae) suggests a complex evolutionary history, possibly involving horizontal gene transfer events.[7][26] Comparative analysis of these pathways provides a fascinating window into the evolution of toxin production in marine eukaryotes.

Implications for Drug Development and Bloom Monitoring

The enzymes of the DA pathway represent novel biocatalysts with unique functions. The DabA N-prenyltransferase and DabC kainoid synthase, for example, perform chemical transformations that are rare in nature and could be of interest for synthetic biology and the development of novel pharmaceuticals.[5][28] From a public health perspective, the ability to detect and quantify dab gene transcripts in environmental samples provides a powerful tool for monitoring and forecasting toxic blooms, potentially offering an early warning system before dangerous levels of the toxin accumulate in shellfish.[12][19]

Future Research

Despite recent breakthroughs, key questions remain:

-

Identification of the Isomerase: What enzyme catalyzes the final conversion of isothis compound A to this compound?

-

Function of DabB: What is the precise role of the enigmatic DabB protein?

-

Regulatory Networks: How are environmental signals transduced to control the expression of the dab gene cluster?

-

The Bacterial Connection: What is the exact molecular basis of the interaction between Pseudo-nitzschia and its associated bacteria? Is it precursor supply, signaling, or another mechanism?

Answering these questions will not only deepen our fundamental understanding of this critical biosynthetic pathway but also enhance our ability to predict, manage, and mitigate the impacts of toxic algal blooms.

References

- 1. Biosynthesis and Detection of this compound from Diatom Pseudo-nitzschia: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (a marine biotoxin) in fish and shellfish - OEHHA [oehha.ca.gov]

- 3. This compound Decoded: Scientists Discover Genetic Basis for How Harmful Algal Blooms Become Toxic | J. Craig Venter Institute [jcvi.org]

- 4. The Toxic Effects of Environmental this compound Exposure on Humans and Marine Wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the neurotoxin this compound in a bloom-forming diatom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound biosynthesis and genome expansion in Nitzschia navis-varingica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. issc.org [issc.org]

- 10. Pseudo-nitzschia, Nitzschia, and this compound: New research since 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acquisition and evolution of the neurotoxin this compound biosynthesis gene cluster in Pseudo-nitzschia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oceanographic and Cellular Controls on this compound Production in the Central and Southern California Current System - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 13. vliz.be [vliz.be]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Biosynthesis of this compound by the diatom Pseudo-nitzschia multiseries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. This compound production by Pseudo-nitzschia australis: Re-evaluating the role of macronutrient limitation on toxigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Clarifying the causes of blooms | California Sea Grant [caseagrant.ucsd.edu]

- 23. Investigating this compound Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 24. What causes algal blooms to become toxic? - News [news.ucsc.edu]

- 25. Gene expression studies for the analysis of this compound production in the marine diatom Pseudo-nitzschia multiseries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound biosynthesis in the red alga Chondria armata suggests a complex evolutionary history for toxin production - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound biosynthesis in the red alga Chondria armata suggests a complex evolutionary history for toxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Excitotoxic Cascade of Domoic Acid: A Technical Guide to a Potent Neurotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domoic acid (DA), a potent marine neurotoxin produced by Pseudo-nitzschia diatoms, is the causative agent of Amnesic Shellfish Poisoning (ASP). Its notoriety stems from its ability to induce severe neurotoxicity, characterized by seizures, neuronal damage, and profound memory loss.[1][2][3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's excitotoxicity. We will dissect its interaction with glutamate receptors, delineate the subsequent pathological signaling cascades, describe methodologies for its study, and discuss the implications for therapeutic intervention. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of neuroprotective agents.

Introduction: The Molecular Mimic

This compound is a structural analog of the endogenous excitatory neurotransmitter L-glutamate.[2][5][6] This structural similarity allows it to act as a potent agonist at ionotropic glutamate receptors (iGluRs), specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor subtypes.[2][7][8][9] Unlike glutamate, which elicits rapidly desensitizing responses, DA induces a prolonged and non-desensitizing or slowly desensitizing activation of these receptors.[7][10] This key difference is a critical factor in its potent neurotoxicity, leading to sustained neuronal excitation and the initiation of a devastating excitotoxic cascade.[7][10][11] The regions of the brain with high concentrations of these receptors, such as the hippocampus and amygdala, are particularly vulnerable to DA-induced damage, explaining the profound memory impairment characteristic of ASP.[1][2][4][10]

Core Mechanism: A Multi-Step Path to Neuronal Demise

The excitotoxicity of this compound is not a single event but a cascade of interconnected processes initiated by its binding to AMPA and kainate receptors.

Primary Target: AMPA and Kainate Receptor Overactivation

This compound's high affinity for AMPA and kainate receptors is the lynchpin of its toxicity.[1][7][9] In cultured cortical neurons, DA is a potent neurotoxin, with an EC50 value of 3.8 µM, comparable to AMPA itself.[8] It is significantly more potent than kainate, which has an EC50 of 75 µM in the same model.[8]

| Compound | EC50 for Neuronal Death (in vitro) | Primary Receptor Targets |

| This compound | ~3.8 µM | AMPA / Kainate |

| (S)-AMPA | ~3.4 µM | AMPA |

| Kainate | ~75 µM | Kainate / AMPA |

| Data derived from studies on cultured murine cortical neurons.[8] |

The binding of DA to these receptors leads to the prolonged opening of their associated ion channels, causing a sustained influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions.[9][11] This leads to significant membrane depolarization.

The Secondary Insult: NMDA Receptor Activation and Calcium Overload

The initial, prolonged depolarization caused by AMPA/KA receptor activation plays a crucial role in recruiting N-methyl-D-aspartate (NMDA) receptors into the excitotoxic process. The sustained depolarization displaces the Mg2+ block from the NMDA receptor channel, allowing it to be activated by ambient glutamate.[9][12] This leads to a massive secondary influx of Ca2+ into the neuron.[5][9]

Furthermore, DA can also directly stimulate the release of endogenous glutamate from presynaptic terminals, further amplifying the excitotoxic signal by activating more NMDA and AMPA/KA receptors.[9][13] The result is a catastrophic elevation of intracellular calcium ([Ca2+]i), a central event in the excitotoxic cascade.[5][11][13][14] This calcium overload can also be exacerbated by the release of Ca2+ from intracellular stores like the endoplasmic reticulum.[13]

Downstream Pathological Cascades

The uncontrolled surge in intracellular calcium triggers a host of downstream destructive pathways:

-

Mitochondrial Dysfunction: Mitochondria attempt to buffer the excess cytosolic calcium, but this comes at a cost. Calcium uptake into the mitochondrial matrix can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[10][15][16][17] Chronic, low-level DA exposure has been shown to impair mitochondrial function.[15]

-

Oxidative Stress: The disruption of mitochondrial function and the activation of various Ca2+-dependent enzymes lead to the massive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][9][18] This oxidative stress overwhelms the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA.[9]

-

Enzymatic Damage: Elevated calcium levels activate a range of degradative enzymes, including proteases (like calpains), phospholipases, and endonucleases, which dismantle essential cellular structures and contribute to cell death.

-

Apoptosis and Necrosis: Depending on the severity and duration of the insult, neurons will die via either apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).[18] Low-level DA exposure tends to favor apoptosis, while high-dose, acute exposures lead to rapid necrotic cell death.[6][18][19]

The intricate signaling pathway leading to this compound-induced excitotoxicity is summarized in the diagram below.

Caption: Signaling pathway of this compound excitotoxicity.

Methodologies for Studying this compound Excitotoxicity

Investigating the mechanisms of DA neurotoxicity requires a multi-faceted approach, utilizing both in vitro and in vivo models. The choice of model is critical and depends on the specific scientific question being addressed.

In Vitro Models

-

Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., hippocampus, cortex) offer a controlled environment to study direct neuronal effects, receptor pharmacology, and cell death pathways.[8]

-

Rationale: This model allows for high-throughput screening of potential neuroprotective compounds and detailed molecular analysis without the complexities of a whole-animal system.

-

-

Organotypic Brain Slices: These preparations maintain the three-dimensional cytoarchitecture of a brain region, preserving local synaptic circuitry.

-

Rationale: They are invaluable for electrophysiological studies and for examining how DA affects neuronal networks, bridging the gap between dissociated cultures and in vivo models.

-

In Vivo Models

-

Rodent Models (Mice, Rats): Systemic administration (e.g., intraperitoneal injection) of DA in rodents reliably reproduces key features of ASP, including seizures and selective hippocampal neurodegeneration.[2]

-

Zebrafish Models: The optical transparency of zebrafish larvae allows for real-time imaging of neuronal development and degeneration.[21][22]

-

Rationale: This model is particularly powerful for studying developmental neurotoxicity and for conducting large-scale genetic or chemical screens.[21]

-

Key Experimental Protocol: Assessment of Neuronal Degeneration using Fluoro-Jade C Staining

Fluoro-Jade C is an anionic fluorescein derivative that specifically stains degenerating neurons, regardless of the mechanism of cell death. It is a reliable and widely used method for quantifying neurodegeneration in brain sections from DA-exposed animals.

Protocol:

-

Animal Dosing & Tissue Preparation:

-

Administer a neurotoxic dose of this compound (e.g., 2-4 mg/kg, i.p.) to adult mice. Control animals receive saline.

-

At 24-48 hours post-injection, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

-

-

Sectioning:

-

Section the frozen brain into 30-40 µm coronal sections using a cryostat or sliding microtome. Collect sections corresponding to the hippocampus.

-

-

Staining Procedure:

-

Mount sections onto gelatin-coated slides.

-

Rehydrate the slides through a series of alcohol dilutions (100%, 95%, 70%) to distilled water.

-

Incubate slides in 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background staining.

-

Rinse thoroughly in distilled water.

-

Transfer slides to a 0.0001% Fluoro-Jade C staining solution (in 0.1% acetic acid) for 10 minutes.

-

Rinse three times in distilled water.

-

Dry the slides completely on a slide warmer.

-

-

Coverslipping and Imaging:

-

Clear the slides in xylene and coverslip using a non-aqueous mounting medium (e.g., DPX).

-

Visualize the sections using an epifluorescence microscope with a filter set suitable for fluorescein (FITC). Degenerating neurons will fluoresce brightly.

-

Self-Validation and Controls: The inclusion of saline-injected control animals is critical to ensure that any observed staining is due to the toxin and not an artifact of the procedure. Within the DA-treated sections, healthy, non-degenerating neurons in less affected brain regions serve as internal negative controls.

Caption: Experimental workflow for assessing neurodegeneration.

Implications for Drug Development and Therapeutic Strategies

A thorough understanding of DA's excitotoxic mechanism reveals several potential targets for therapeutic intervention. The primary goals are to block the initial overstimulation of glutamate receptors, mitigate the downstream calcium overload, and combat oxidative stress.

-

Receptor Antagonism: Non-competitive antagonists of AMPA/kainate receptors (e.g., CNQX) have been shown to be effective in preventing DA-induced neurotoxicity in experimental models.[8][14]

-

Calcium Channel Blockade: L-type voltage-gated calcium channel blockers, such as nimodipine, can reduce the toxic influx of calcium and offer neuroprotection.[14]

-

Antioxidant Therapy: Compounds that can scavenge free radicals or boost endogenous antioxidant systems may help to limit the damage caused by oxidative stress.

-

Targeting Downstream Pathways: Inhibitors of caspases or calpains could potentially block the final executioner pathways of cell death.

The development of drugs that can cross the blood-brain barrier and target these pathways holds promise for treating not only acute DA poisoning but also for providing insights into other neurodegenerative conditions where excitotoxicity is a contributing factor, such as stroke, epilepsy, and Alzheimer's disease.

Conclusion

This compound-induced excitotoxicity is a complex and devastating process initiated by the potent and sustained activation of AMPA and kainate receptors. This initial event triggers a cascade of pathological events, including massive calcium influx, mitochondrial failure, and severe oxidative stress, ultimately leading to selective neuronal death and profound neurological deficits. By leveraging a combination of in vitro and in vivo models and targeted experimental protocols, researchers can continue to unravel the intricacies of this potent neurotoxin. These efforts are not only crucial for mitigating the public health threat of Amnesic Shellfish Poisoning but also for advancing our broader understanding of excitotoxic mechanisms in neurological disease and paving the way for novel neuroprotective therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: neurobehavioral consequences of exposure to a prevalent marine biotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Neurobehavioral Consequences of Exposure to a Prevalent Marine Biotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Toxicologic Pathology: A Review | MDPI [mdpi.com]

- 6. marinemammalcenter.org [marinemammalcenter.org]

- 7. The activation of glutamate receptors by kainic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxin this compound produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. issc.org [issc.org]

- 12. This compound-Induced Neurotoxicity Is Mainly Mediated by the AMPA/KA Receptor: Comparison between Immature and Mature Primary Cultures of Neurons and Glial Cells from Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-induced neurodegeneration resulting in memory loss is mediated by Ca2+ overload and inhibition of Ca2+ + calmodulin-stimulated adenylate cyclase in rat brain (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutamate receptors and calcium entry mechanisms for this compound in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chronic low-level this compound exposure alters gene transcription and impairs mitochondrial function in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Public Health Risks Associated with Chronic, Low-Level this compound Exposure: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Invited Perspective: The Relevance of Animal Models of this compound Neurotoxicity to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Developmental Neurotoxicity of this compound: Evidence for a Critical Window of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Impacts of developmental exposures to the harmful algal bloom toxin this compound on neural development and behavior [dspace.mit.edu]

Domoic Acid's Agonism of Glutamate Receptors: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1][2] As a structural analog of the endogenous excitatory neurotransmitter glutamate, DA exerts its toxicity by acting as a powerful agonist at ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor subtypes.[1][3][4][5] This potent interaction leads to a cascade of events culminating in neuronal overstimulation, a phenomenon known as excitotoxicity, which can result in severe neurological damage.[4][6]

The toxin was first identified as the causative agent in a 1987 outbreak of human poisoning in Canada, linked to the consumption of contaminated mussels.[1] The resulting illness was termed Amnesic Shellfish Poisoning (ASP) due to its hallmark symptom of profound short-term memory loss.[1][3] Since then, DA has been recognized as a global threat to both human and marine wildlife health.[1] For researchers and drug development professionals, this compound serves as a critical tool for investigating the pathophysiology of excitotoxicity, which is implicated in a range of neurological disorders including epilepsy, stroke, and neurodegenerative diseases.[2][7] This guide provides an in-depth technical overview of the mechanisms of DA's glutamate receptor agonism, key experimental protocols for its study, and a summary of its receptor binding affinities.

Part 1: Mechanism of Action and Receptor Subtype Specificity

This compound's neurotoxicity stems from its high-affinity binding to and potent activation of AMPA and kainate receptors, which are ligand-gated ion channels.[1][4] Unlike the endogenous ligand glutamate, which causes rapid receptor desensitization to prevent overstimulation, this compound's interaction with these receptors results in a prolonged ion channel opening and attenuated desensitization.[1][3] This leads to a massive and uncontrolled influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron.[7][8]

The sustained depolarization and, more critically, the excessive intracellular Ca2+ accumulation, trigger a number of deleterious downstream signaling pathways.[4][9] These pathways are the primary drivers of the excitotoxic cell death observed in DA poisoning.[4][10]

Receptor Affinity and Potency

This compound exhibits a significantly higher affinity and potency for kainate and AMPA receptors compared to glutamate.[1] Electrophysiological studies have demonstrated that DA is approximately three times more potent than kainate in activating neurons in the CA3 region of the hippocampus, an area rich in kainate receptors.[11] Furthermore, in cultured cortical neurons, this compound was found to be about 19 times more potent than kainate at inducing cell death.[5]

The binding affinity of this compound can vary depending on the specific subunit composition of the receptor complex. For instance, homomeric GluR-5 kainate receptors have been shown to exhibit a very high affinity for domoate, with a dissociation constant (KD) of approximately 2 nM.[12][13]

Below is a summary of reported binding affinities and potencies for this compound and related compounds at ionotropic glutamate receptors.

| Compound | Receptor Subtype | Preparation | Affinity/Potency Metric | Value | Reference |

| This compound | Kainate (GluR-5) | Recombinant | K D | ~2 nM | [12][13] |

| Kainic Acid | Kainate (GluR-5) | Recombinant | K D | ~70 nM | [12][13] |

| This compound | General Kainate | Cultured Cortical Neurons | EC50 (Toxicity) | ~4 µM | [5] |

| Kainic Acid | General Kainate | Cultured Cortical Neurons | EC50 (Toxicity) | ~75 µM | [5] |

| (S)-AMPA | AMPA | Cultured Cortical Neurons | EC50 (Toxicity) | ~3.4 µM | [5] |

Note: EC50 (Half maximal effective concentration) for toxicity reflects the concentration required to induce 50% of the maximal cell death.

Part 2: Downstream Signaling Pathways and Excitotoxicity

The sustained influx of Ca2+ following this compound-induced receptor activation is the central event initiating excitotoxic neuronal death. This calcium overload disrupts cellular homeostasis and activates a cascade of enzymatic processes that lead to extensive damage to cellular structures and eventual cell death.[1][9]

The primary downstream consequences of Ca2+ dysregulation include:

-

Mitochondrial Dysfunction: Mitochondria attempt to buffer the excess cytosolic Ca2+, but this leads to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and a halt in ATP synthesis.

-

Enzymatic Activation: Elevated Ca2+ levels activate various enzymes that contribute to cellular degradation, including proteases (e.g., calpains), phospholipases, and endonucleases.

-

Oxidative Stress: Mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase lead to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing significant oxidative damage to lipids, proteins, and DNA.[4][10]

-

Apoptotic and Necrotic Cell Death: The culmination of these processes can trigger programmed cell death (apoptosis) or, in cases of severe insult, uncontrolled cell lysis (necrosis).[4][10]

The following diagram illustrates the proposed signaling cascade initiated by this compound.

References

- 1. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Neurotoxin this compound produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Life Course Considerations in Environmental Health: Developmental Neurotoxicity of this compound at Doses Below Acute Effect Levels in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quisqualic acid - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. This compound-induced neurodegeneration resulting in memory loss is mediated by Ca2+ overload and inhibition of Ca2+ + calmodulin-stimulated adenylate cyclase in rat brain (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Toxic Effects of Environmental this compound Exposure on Humans and Marine Wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, the alleged "mussel toxin," might produce its neurotoxic effect through kainate receptor activation: an electrophysiological study in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A glutamate receptor channel with high affinity for domoate and kainate [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Factors Influencing Domoic Acid Production

Abstract

Domoic acid (DA) is a potent neurotoxin produced by certain species of the marine diatom genus Pseudo-nitzschia.[1][2] The accumulation of this toxin in the marine food web poses a significant threat to wildlife and human health, causing Amnesic Shellfish Poisoning (ASP).[1][2][3] The production of DA by Pseudo-nitzschia is not constitutive; it is intricately regulated by a complex interplay of environmental factors.[4][5] This guide provides a comprehensive technical overview of the key environmental drivers that influence DA biosynthesis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and present self-validating systems for studying this critical aspect of harmful algal bloom dynamics.

Introduction to this compound and Pseudo-nitzschia

Pseudo-nitzschia is a globally distributed diatom genus, with a subset of its species capable of producing this compound.[6] DA is a structural analogue of the neurotransmitter glutamate, and its toxicity stems from its high affinity for glutamate receptors in the central nervous system, leading to excitotoxicity.[7] The biosynthesis of DA is a secondary metabolic process, and its production is often linked to physiological stress in the diatom cells.[8][9] Understanding the environmental triggers for DA production is paramount for predicting and mitigating toxic algal blooms.[1][10]

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the condensation of an isoprenoid intermediate (geranyl pyrophosphate) and a tricarboxylic acid (TCA) cycle intermediate (L-glutamic acid).[7][11] The core genetic machinery involves a cluster of "dab" (this compound biosynthesis) genes.[12][13] The pathway begins with the geranylation of L-glutamic acid, followed by a series of oxidation and cyclization reactions to form isothis compound, which is then isomerized to this compound.[7][13]

References

- 1. Present and future climatic drivers of this compound toxicity in coastal ecosystems of California | California Sea Grant [caseagrant.ucsd.edu]

- 2. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The effects of nutrient limitation on toxin production for the harmful" by Julia M. Park [digitalcommons.colby.edu]

- 4. Investigating this compound Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 5. Untangling the mystery of this compound events: A climate-scale perspective :: Ocean Carbon & Biogeochemistry [us-ocb.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Environmental stress and this compound production by Pseudo-nitzschia: a physiological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Environmental stress and this compound production by Pseudo-nitzschia: a physiological perspective. | Semantic Scholar [semanticscholar.org]

- 10. vliz.be [vliz.be]

- 11. Biosynthesis of this compound by the diatom Pseudo-nitzschia multiseries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Biosynthesis of the neurotoxin this compound in a bloom-forming diatom - PMC [pmc.ncbi.nlm.nih.gov]

Domoic Acid Bioaccumulation in Marine Food Webs: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Domoic acid (DA), a potent neurotoxin produced by diatoms of the genus Pseudo-nitzschia, represents a significant and escalating threat to marine ecosystem health and human seafood safety.[1][2][3] Its ability to bioaccumulate and biomagnify through marine food webs leads to widespread poisoning events in marine wildlife and causes the human illness known as Amnesic Shellfish Poisoning (ASP).[4][5] This technical guide provides an in-depth examination of the core principles governing DA bioaccumulation, from the environmental triggers of toxic algal blooms to the molecular mechanisms of toxicity and the analytical methodologies for its detection. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven insights to support robust experimental design and data interpretation in the study of this pervasive marine biotoxin.

Introduction: The Genesis of a Marine Neurotoxin

This compound is a naturally occurring amino acid analogue of glutamic acid, produced primarily by several species of the marine diatom genus Pseudo-nitzschia.[3][6][7] The proliferation of these diatoms into massive harmful algal blooms (HABs) is the primary driver of DA introduction into marine ecosystems.[8]

1.1. The Producers: Pseudo-nitzschia and Environmental Triggers

Over half of the known Pseudo-nitzschia species are capable of producing this compound.[8] The initiation and proliferation of these toxic blooms are complex phenomena influenced by a confluence of environmental factors.[9] Key drivers include:

-

Nutrient Availability: Increased nutrient runoff from agricultural and urban sources can fuel the rapid growth of Pseudo-nitzschia.[2][9] The availability of silicate, phosphate, and nitrogen, as well as trace metals like iron and copper, can influence both bloom formation and the rate of DA production.[10][11]

-

Water Temperature and Light: Warmer water temperatures, often associated with climate change and events like El Niño, have been linked to an increased frequency and intensity of Pseudo-nitzschia blooms.[2][12] Light availability also plays a crucial role in diatom photosynthesis and growth.[10]

-

Oceanographic Conditions: Coastal upwelling, which brings nutrient-rich deep water to the surface, is a significant factor in promoting blooms along the U.S. West Coast.[13][14] Ocean acidification, resulting from increased atmospheric CO2, may also favor the growth of some DA-producing species.[9][15]

The interplay of these factors creates a dynamic and often unpredictable environment for DA production, necessitating continuous monitoring and research to develop effective forecasting models.[16]

1.2. Chemical Profile of this compound

This compound is a water-soluble, heat-stable tricarboxylic amino acid.[7] Its stability means that conventional cooking methods do not eliminate the toxin from contaminated seafood.[17] This characteristic underscores the importance of preventative measures, such as fishery closures, to protect human consumers.

The Pathway of Poison: Bioaccumulation and Trophic Transfer

Once introduced into the marine environment, this compound embarks on a journey through the food web, escalating in concentration at each trophic level. This process of bioaccumulation and biomagnification is central to its widespread ecological impact.

2.1. Entry into the Food Web

The primary entry point of DA into the food web is through filter-feeding organisms that consume toxic Pseudo-nitzschia cells.[5] These include:

-

Zooplankton: Small crustaceans like copepods and krill graze on phytoplankton and are a foundational link in the marine food chain.[18]

-

Shellfish: Bivalve mollusks such as mussels, clams, scallops, and oysters filter large volumes of water, accumulating DA in their tissues.[9]

-

Planktivorous Fish: Small fish like anchovies and sardines feed directly on phytoplankton and zooplankton, becoming significant vectors for DA transfer.[4]

Interestingly, research has shown that DA can also enter the food web through the consumption of organic polymer aggregates that have scavenged dissolved DA from the water, a pathway that does not require direct ingestion of the toxin-producing diatoms.[18]

2.2. Trophic Transfer and Biomagnification

As contaminated primary consumers are preyed upon by organisms at higher trophic levels, this compound is transferred and becomes increasingly concentrated.[9][19] This biomagnification leads to dangerously high levels of the toxin in top predators.[19] For example, a sea lion may consume numerous contaminated fish, each containing a dose of DA that, while not lethal to the fish, collectively results in a toxic dose for the sea lion.[19]

The efficiency of trophic transfer and the degree of bioaccumulation can vary significantly between species, influenced by factors such as feeding habits, metabolic rates, and the ability to depurate (eliminate) the toxin.[20][21]

2.3. Depuration Dynamics

The rate at which an organism can rid itself of this compound is a critical factor in its susceptibility to poisoning. Depuration rates vary widely among species:

-

Rapid Depuration: Some organisms, like blue mussels, can eliminate DA within hours to days.[22]

-

Slow Depuration: Other species, such as razor clams, can retain the toxin for many months, posing a long-term risk to consumers.[22][23]

These species-specific differences in depuration have significant implications for fisheries management and public health advisories.[24]

Diagram: this compound Bioaccumulation in the Marine Food Web

Caption: Trophic transfer of this compound through the marine food web.

The Toxicological Impact: From Cellular Mechanisms to Ecosystem Health

This compound exerts its toxic effects by acting as a potent agonist for glutamate receptors in the central nervous system.[5] Its structural similarity to the excitatory neurotransmitter glutamate allows it to bind to these receptors with high affinity, leading to overstimulation and excitotoxicity.[1][17]

3.1. Mechanism of Neurotoxicity

DA's primary targets are the kainate and AMPA subtypes of ionotropic glutamate receptors.[19] Its binding affinity for these receptors is up to 100 times greater than that of glutamate itself.[17] This potent and sustained activation of glutamate receptors leads to an uncontrolled influx of calcium ions into neurons.[19] The resulting calcium overload triggers a cascade of detrimental intracellular events, including:

-

Mitochondrial dysfunction

-

Production of reactive oxygen species (oxidative stress)

-

Activation of apoptotic pathways

-

Ultimately, neuronal cell death

The hippocampus, a brain region critical for memory and spatial navigation, is particularly vulnerable to DA-induced damage, which explains the characteristic memory loss associated with ASP.[11][19]

3.2. Clinical Manifestations in Marine Wildlife

Marine mammals, particularly California sea lions, are frequently and severely affected by this compound poisoning.[2][25] They serve as important sentinels for the presence of DA in the marine environment.[1] Clinical signs of DA toxicosis in marine mammals include:

-

Neurological: Seizures, tremors, head weaving, disorientation, and erratic behavior.[2][19]

-

Gastrointestinal: Vomiting and diarrhea.[3]

-

Reproductive: Premature births and potential impacts on fetal development.[25]

Chronic exposure to even low levels of this compound can lead to long-term neurological damage, including epilepsy and impaired memory, which can compromise an animal's ability to survive and reproduce in the wild.[1][25]

3.3. Human Health Implications: Amnesic Shellfish Poisoning (ASP)

In humans, the consumption of seafood contaminated with this compound can lead to Amnesic Shellfish Poisoning (ASP).[4][5] Symptoms typically appear within 24 hours of ingestion and can range from mild to severe:

-

Mild Symptoms: Nausea, vomiting, abdominal cramps, and diarrhea.[3]

-

Severe Neurological Symptoms: Headache, dizziness, confusion, disorientation, permanent short-term memory loss, seizures, and in rare cases, coma and death.[3][4][5]

Due to robust monitoring programs and regulatory limits for DA in commercially harvested seafood, widespread outbreaks of ASP in humans are now rare.[5] However, the increasing frequency of toxic blooms worldwide necessitates continued vigilance.[5]

Table 1: Regulatory Limits for this compound in Seafood

| Region/Country | Product | Action Level (ppm) |

| United States & European Union | Shellfish (general) | 20 |

| United States | Dungeness Crab (viscera) | 30 |

| Canada | Shellfish | 20 |

Data compiled from various regulatory agency guidelines.

Methodologies for Detection and Quantification

Accurate and reliable detection of this compound in various matrices is crucial for public health protection, ecosystem monitoring, and research. A range of analytical methods have been developed, each with its own advantages and applications.

4.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is the most common and officially recognized method for the quantitative analysis of this compound in shellfish for regulatory purposes.[26][27]

Causality Behind Experimental Choices: This method is favored for its robustness, reliability, and the characteristic UV absorbance of this compound at 242 nm, which provides a high degree of specificity. The use of a reversed-phase column allows for the separation of the polar this compound from other matrix components. A strong anion exchange (SAX) solid-phase extraction (SPE) cleanup step is often employed to remove interfering compounds and concentrate the analyte, thereby improving sensitivity and accuracy.[27][28]

4.1.1. Detailed Protocol: this compound Analysis in Shellfish Tissue via HPLC-UV

I. Sample Preparation and Extraction

-

Homogenization: Weigh 4.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

-

Extraction Solvent: Add 16.0 mL of 50% aqueous methanol (MeOH:H2O, 1:1 v/v).

-

Extraction: Homogenize the mixture at high speed for 2 minutes using a probe homogenizer.

-

Centrifugation: Centrifuge the homogenate at 4000 x g for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial. For samples with complex matrices or low DA concentrations, proceed to the SPE cleanup step.

II. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

-

Conditioning: Condition a strong anion exchange (SAX) SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 10% methanol. Do not allow the cartridge to go dry.

-

Loading: Load 1 mL of the filtered extract onto the conditioned SAX cartridge.

-

Washing: Wash the cartridge with 5 mL of 10% methanol to remove interfering compounds.

-

Elution: Elute the this compound from the cartridge with 5 mL of 0.5 M NaCl in 10% aqueous acetonitrile.

-

Collection: Collect the eluate in a clean tube for HPLC analysis.

III. HPLC-UV Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 10% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 242 nm.

-

Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to a calibration curve prepared from certified reference standards.

4.2. Immunoassay-Based Methods

Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassay formats, such as fluorescence polarization immunoassay (FPIA), offer rapid and high-throughput screening tools for this compound.[29]

Causality Behind Experimental Choices: These methods are based on the highly specific binding of an antibody to this compound. They are ideal for screening large numbers of samples quickly and are often used in the field or as a preliminary step before confirmatory analysis by HPLC. Their portability and ease of use make them valuable for rapid response during suspected HAB events.[29]

Diagram: Experimental Workflow for DA Analysis in Shellfish

Caption: Workflow for domo-ic acid detection in shellfish samples.

Future Directions and Research Imperatives

The study of this compound bioaccumulation is a dynamic field, with several key areas requiring further investigation:

-

Climate Change Impacts: Understanding how changing ocean conditions will affect the frequency, intensity, and geographic distribution of toxic Pseudo-nitzschia blooms is a critical research priority.[12]

-

Sublethal and Chronic Effects: More research is needed to elucidate the long-term health consequences of chronic, low-level exposure to this compound in both wildlife and human populations.[1][5]

-

Toxin Biotransformation: Investigating how this compound is metabolized and transformed within different organisms will provide a more complete picture of its toxicokinetics and potential for bioaccumulation.

-

Advanced Detection Technologies: The development of more sensitive, rapid, and autonomous in-situ sensors for this compound will enhance early warning systems and improve the management of HAB events.[30]

By addressing these research imperatives, the scientific community can improve its ability to predict, mitigate, and manage the multifaceted threats posed by this compound.

References

- 1. The Toxic Effects of Environmental this compound Exposure on Humans and Marine Wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 2. marinemammalcare.org [marinemammalcare.org]

- 3. This compound (a marine biotoxin) in fish and shellfish - OEHHA [oehha.ca.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. issc.org [issc.org]

- 6. Pseudo-nitzschia, Nitzschia, and this compound: New research since 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudo-nitzschia – Harmful Algal Blooms [hab.whoi.edu]

- 9. This compound: A Review of Its Cytogenotoxicity Within the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating this compound Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clarifying the causes of blooms | California Sea Grant [caseagrant.ucsd.edu]

- 13. researchgate.net [researchgate.net]

- 14. Toxic Algal Bloom Affecting California Sea Lions and Dolphins | NOAA Fisheries [fisheries.noaa.gov]

- 15. Frontiers | The Phycotoxin this compound as a Potential Factor for Oxidative Alterations Enhanced by Climate Change [frontiersin.org]

- 16. A novel approach to identify sources, transfer and impact of this compound in marine food webs | California Sea Grant [caseagrant.ucsd.edu]

- 17. mdpi.com [mdpi.com]

- 18. Organic polymer consumption facilitates this compound entry into the marine food web without direct ingestion of Pseudo-nitzschia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dailynexus.com [dailynexus.com]

- 20. Ocean Sciences Meeting 2020 [agu.confex.com]

- 21. repository.library.noaa.gov [repository.library.noaa.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acute and chronic dietary exposure to this compound in recreational harvesters: a survey of shellfish consumption behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 24. archimer.ifremer.fr [archimer.ifremer.fr]

- 25. Marine Mammals – Harmful Algal Blooms [hab.whoi.edu]

- 26. [PDF] Chemical methods for this compound, the amnesic shellfish poisoning (ASP) toxin | Semantic Scholar [semanticscholar.org]

- 27. aesan.gob.es [aesan.gob.es]

- 28. academic.oup.com [academic.oup.com]

- 29. Rapid determination of this compound in seafood by fluorescence polarization immunoassay using a portable analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. This compound - American Chemical Society [acs.org]

An In-depth Technical Guide on the Causative Agent of Amnesic Shellfish Poisoning (ASP)

Abstract

Amnesic Shellfish Poisoning (ASP) is a severe neurotoxic illness resulting from the consumption of seafood contaminated with domoic acid. This guide provides a comprehensive technical overview of this compound, the causative agent of ASP, intended for researchers, scientists, and professionals in drug development. We will delve into the biological origin of this potent neurotoxin, its intricate molecular mechanism of action, the factors governing its production, and the advanced methodologies for its detection and quantification. This document aims to be a definitive resource, consolidating current knowledge and providing practical insights into the scientific study of this compound.

Introduction: The Emergence of a Marine Neurotoxin

Amnesic Shellfish Poisoning first came to prominence in 1987 following a severe outbreak in Prince Edward Island, Canada, linked to the consumption of contaminated mussels.[1][2][3] The incident was characterized by gastrointestinal distress followed by perplexing neurological symptoms, most notably, permanent short-term memory loss, which gave the illness its name.[1][4] The causative agent was identified as this compound, a potent neurotoxin produced by marine microalgae.[1][5] This discovery unveiled a new class of marine biotoxins and highlighted the significant threat posed by harmful algal blooms (HABs) to public health and marine ecosystems.[6][7]

This compound is a naturally occurring amino acid analog of glutamate, the primary excitatory neurotransmitter in the central nervous system.[2][8] Its production is primarily attributed to diatoms of the genus Pseudo-nitzschia and, to a lesser extent, some species of red algae like Chondria armata.[1][9][10] These microorganisms are a natural component of marine phytoplankton, and under specific environmental conditions, can proliferate into massive blooms, leading to the accumulation of this compound in the marine food web.[11][12] Filter-feeding organisms such as shellfish, anchovies, and sardines can accumulate high concentrations of the toxin without apparent harm to themselves, acting as vectors to higher trophic levels, including marine mammals and humans.[13][14]

The Causative Agent: this compound

Chemical Profile

This compound (DA) is a water-soluble, heat-stable, non-proteinogenic amino acid.[15][16] Its chemical formula is C₁₅H₂₁NO₆, with a molecular weight of 311.34 g/mol .[15] Structurally, it is a tricarboxylic amino acid featuring a pyrrolidine ring, making it a structural analog of kainic acid and the neurotransmitter L-glutamate.[1][13] This structural similarity is the basis for its potent neurotoxicity. The toxin is stable to both cooking and freezing, meaning that standard food preparation methods do not mitigate the risk of poisoning.[17][18]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that has been elucidated through transcriptomic and biochemical studies.[13][19] The pathway involves a combination of isoprenoid and tricarboxylic acid (TCA) cycle intermediates.[13] In the diatom genus Pseudo-nitzschia, a cluster of genes, termed the 'dab' (this compound biosynthesis) genes, orchestrates this synthesis.[9][13]

The key steps in the proposed biosynthetic pathway are as follows[13][19]:

-

Geranylation: The pathway initiates with the geranylation of L-glutamic acid with geranyl pyrophosphate (GPP), catalyzed by the enzyme DabA.

-

Oxidation: The resulting N-geranyl-L-glutamic acid undergoes successive oxidation reactions.

-

Cyclization: A cyclase enzyme, DabC, then facilitates the formation of the characteristic pyrrolidine ring, yielding an isomer of this compound.

-

Isomerization: A subsequent isomerization step is believed to convert this precursor into the final active this compound molecule.

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Neurotoxicity

The neurotoxic effects of this compound are a direct consequence of its structural mimicry of L-glutamate.[1][10] this compound acts as a potent agonist for ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[2][13][14]

Excitotoxicity Cascade

This compound's high affinity for these receptors, approximately 100 times greater than that of glutamate, leads to their excessive and prolonged activation.[2] This triggers a cascade of events known as excitotoxicity:

-

Receptor Activation: this compound binds to AMPA and kainate receptors on neuronal membranes.

-

Ion Influx: This binding opens associated ion channels, leading to a massive and uncontrolled influx of calcium (Ca²⁺) into the neurons.[13][14]

-

Cellular Damage: The excessive intracellular Ca²⁺ concentration activates various downstream signaling pathways that result in neuronal damage and death. This includes the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species.

-

Neuronal Death: Ultimately, the sustained excitotoxic state leads to apoptosis and necrosis of neurons, particularly in brain regions with a high density of glutamate receptors, such as the hippocampus and amygdala.[13][14] The damage to the hippocampus, a region critical for memory formation, is responsible for the characteristic amnesia seen in ASP.[2]

Caption: Excitotoxic cascade initiated by this compound.

Environmental Factors and Bloom Dynamics